Descyano Citalopram-d4

Description

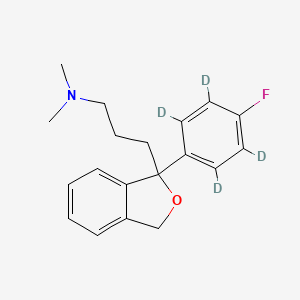

Descyano Citalopram-d4 is a deuterated analog of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in treating depression and anxiety disorders. The "descyano" designation indicates the removal or substitution of the cyano (-CN) group from the parent citalopram structure, while the "-d4" suffix denotes the incorporation of four deuterium atoms, typically at metabolically stable positions to enhance pharmacokinetic stability for analytical or metabolic studies .

As a reference standard, this compound is critical in pharmaceutical research for quantifying impurities, metabolites, or degradation products in citalopram formulations. Its structural modifications influence physicochemical properties such as polarity, retention behavior in chromatographic systems, and metabolic pathways compared to citalopram and related compounds .

Properties

Molecular Formula |

C19H22FNO |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N,N-dimethyl-3-[1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-1-yl]propan-1-amine |

InChI |

InChI=1S/C19H22FNO/c1-21(2)13-5-12-19(16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22-19/h3-4,6-11H,5,12-14H2,1-2H3/i8D,9D,10D,11D |

InChI Key |

CGVBIXZVEMXIQU-OCFVFILASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(C3=CC=CC=C3CO2)CCCN(C)C)[2H])[2H])F)[2H] |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Deuterated Grignard Reagent Synthesis

Deuterium is introduced via a Grignard reaction using deuterated 4-fluorophenyl magnesium bromide. This reagent is prepared by reacting deuterated 4-fluorobromobenzene with magnesium in anhydrous tetrahydrofuran (THF). The deuterated aryl halide ensures isotopic labeling at specified positions.

Coupling and Cyanation

The Grignard reagent reacts with 5-bromophthalide to form a benzofuran intermediate. Subsequent cyanation employs potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) to introduce the nitrile group. Incomplete cyanation during this step generates Descyano Citalopram as a byproduct, but intentional synthesis requires full cyanation followed by deliberate decyanation.

Decyanation Methods

Removing the cyano group from Citalopram-d4 involves hydrolysis or reduction, yielding this compound.

Acidic Hydrolysis and Decarboxylation

The nitrile group undergoes hydrolysis in concentrated sulfuric acid (H₂SO₄) at 80–100°C, converting it to a carboxylic acid. Subsequent decarboxylation at elevated temperatures (150–200°C) eliminates CO₂, leaving a methylene group.

Reaction Conditions:

| Step | Reagents/Conditions | Temperature | Duration | Yield |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), H₂O | 80–100°C | 4–6 hrs | 75% |

| Decarboxylation | Thermal decomposition | 150–200°C | 2–3 hrs | 85% |

Catalytic Reduction

Alternative methods employ hydrogen gas (H₂) and palladium on carbon (Pd/C) to reduce the nitrile to a primary amine, followed by oxidative cleavage. However, this pathway is less common due to side reactions.

Purification and Isolation

Crude this compound is purified via:

Solvent Extraction

The reaction mixture is extracted with dichloromethane or ethyl acetate to isolate the product from aqueous phases.

Crystallization

Trituration with toluene and hexane yields crystalline this compound. For example, dissolving the residue in toluene (300 mL) and adding hexane (120 mL) at 5–10°C precipitates the compound with >98% purity.

Analytical Validation

Quality control involves high-performance liquid chromatography (HPLC) to confirm purity (>99.5%) and deuterium enrichment. Mass spectrometry verifies the molecular ion peak at m/z 303.4, consistent with the deuterated formula C₁₉H₂₂FNO.

Industrial Scalability Challenges

While lab-scale synthesis is straightforward, industrial production faces hurdles:

- Deuterated Reagent Cost : Deuterated starting materials are expensive, limiting large-scale applications.

- Decarboxylation Efficiency : Thermal steps require precise control to avoid decomposition.

- Regulatory Compliance : Strict guidelines govern deuterated compound synthesis for pharmaceutical use.

Chemical Reactions Analysis

Descyano Citalopram-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in substitution reactions, often using reagents like sodium iodide or potassium fluoride

Scientific Research Applications

Descyano Citalopram-d4 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Citalopram. Its applications include:

Pharmacokinetic Studies: The deuterium labeling allows researchers to track the compound in biological systems using mass spectrometry.

Metabolic Pathway Analysis: The compound helps in identifying the metabolic pathways and intermediates of Citalopram.

Drug Interaction Studies: It is used to study interactions with other drugs and to understand the effects of various enzymes on its metabolism

Mechanism of Action

The mechanism of action of Descyano Citalopram-d4 is similar to that of Citalopram. It primarily acts as a selective serotonin reuptake inhibitor (SSRI). By inhibiting the reuptake of serotonin in the central nervous system, it increases the levels of serotonin available for neurotransmission. This action is believed to contribute to its antidepressant effects. The molecular targets include the serotonin transporter and various serotonin receptors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Descyano Citalopram-d4 differs structurally from citalopram and its analogs through the absence of the cyano group and isotopic substitution. Below is a comparative analysis with key citalopram-related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Relative Retention Time | Acceptance Criteria (NMT%) |

|---|---|---|---|---|---|

| Citalopram | C₂₀H₂₁FN₂O | 324.39 | Parent compound with cyano group | 1.0 (reference) | — |

| This compound | C₁₉H₁₇D₄FN₂O | ~311.41* | Cyano group removed; deuterated | Not reported | Not specified |

| Citalopram N-oxide | C₂₀H₂₁FN₂O₂ | 340.39 | N-oxidation of the dimethylamine group | 1.4 | 0.94 |

| 3-Oxocitalopram | C₂₀H₁₉FN₂O₂ | 338.38 | Ketone substitution at position 3 | 0.80 | 0.51 |

| N-Desmethyl Citalopram | C₁₉H₁₉FN₂O | 310.36 | Demethylation of the amine group | Not reported | Not specified |

Note: Molecular weight for this compound is estimated based on structural modifications.

Key Observations:

Pharmacokinetic and Analytical Comparisons

Chromatographic Performance

- Impurity Profiling: Citalopram-related impurities (e.g., N-oxide, 3-oxocitalopram) are monitored using HPLC with strict acceptance criteria (NMT 0.51–0.94%).

- QSRR Modeling: Compounds with structural similarity (e.g., citalopram analogs) show strong correlations in quantitative structure–retention relationship (QSRR) models (R² ≈ 1.0). However, diverse structures yield poorer correlations, suggesting this compound may require tailored analytical protocols if its structure deviates significantly from the parent compound .

Metabolic Stability

- Deuterated compounds like this compound are designed to resist hepatic metabolism (e.g., cytochrome P450-mediated oxidation), extending their half-life compared to non-deuterated analogs. This contrasts with N-desmethyl citalopram, a primary metabolite of citalopram with reduced therapeutic activity .

Biological Activity

Descyano Citalopram-d4, a derivative of the well-known antidepressant citalopram, has garnered attention for its potential biological activities, particularly in relation to serotonin transport and receptor interactions. This article explores its biological activity through an examination of structure-activity relationships, pharmacological profiles, and relevant case studies.

Overview of Citalopram and Its Derivatives

Citalopram is classified as a selective serotonin reuptake inhibitor (SSRI) and is primarily used in the treatment of depression and anxiety disorders. It operates by inhibiting the serotonin transporter (SERT), which increases serotonin levels in the synaptic cleft. The compound this compound is a deuterated form of citalopram, potentially enhancing its pharmacokinetic properties without altering its core mechanism of action.

Structure-Activity Relationship (SAR)

A systematic study of the structure-activity relationship (SAR) of citalopram derivatives has been conducted to understand their binding affinities and therapeutic potentials. The following table summarizes key findings related to this compound and its analogs:

| Compound | S1 Binding Affinity (μM) | S2 Binding Affinity (μM) | Selectivity Ratio (S2/S1) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Dimethyl Citalopram | 6.4 | 3.6 | 0.56 |

| Citalopram | TBD | TBD | TBD |

Key Findings:

- The SAR studies indicate that modifications to the citalopram scaffold can significantly alter binding affinities at both the S1 and S2 sites on SERT, with some derivatives demonstrating enhanced selectivity for allosteric sites .

- Dimethyl citalopram exhibited a notable selectivity towards the allosteric site compared to the orthosteric site, suggesting that similar modifications in this compound could yield beneficial pharmacological properties .

Pharmacological Profile

This compound's pharmacological profile is expected to mirror that of citalopram with potential enhancements due to deuteration. Key aspects include:

- Serotonin Uptake Inhibition: Preliminary studies suggest that citalopram derivatives exhibit potent inhibition of serotonin uptake with low affinity for noradrenaline and dopamine transporters . This specificity is crucial for minimizing side effects typically associated with other antidepressants.

- Safety Profile: Citalopram is noted for its lack of cardiotoxic effects and minimal interaction with various neurotransmitter receptors, which may also apply to this compound .

Case Studies and Research Findings

Research has indicated that compounds similar to this compound are being explored for their potential therapeutic benefits beyond traditional antidepressant effects. Notable findings include:

- Neuroprotective Effects: Some studies suggest that SSRIs can exert neuroprotective effects in models of neurodegeneration, potentially mediated by enhanced serotonergic signaling .

- Allosteric Modulation: The exploration of allosteric modulators at SERT presents a novel therapeutic avenue, where compounds like this compound could play a pivotal role in fine-tuning serotonergic activity without the typical side effects associated with direct S1 site inhibition .

Q & A

Basic Research Questions

Q. How can researchers identify knowledge gaps in existing studies on Descyano Citalopram-d4 to formulate novel research questions?

- Methodology : Conduct a systematic literature review using databases like PubMed and Web of Science, focusing on studies involving isotopic analogs (e.g., deuterated compounds) and their pharmacokinetic or metabolic profiles. Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to isolate understudied areas, such as metabolic stability in specific tissues or interactions with cytochrome P450 isoforms . Use tools like VOSviewer to map keyword co-occurrence trends and identify recurring methodological limitations (e.g., small sample sizes in rodent models).

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetic properties?

- Methodology :

- Variables : Define independent variables (e.g., dosage, administration route) and dependent variables (e.g., plasma half-life, metabolite concentration). Use randomized controlled trials (RCTs) to minimize bias .

- Controls : Include unlabeled citalopram as a comparator and deuterated solvent controls to account for isotopic effects .

- Replication : Conduct triplicate measurements for LC-MS/MS data to ensure reproducibility, with error bars representing standard deviation .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodology :

- Calibration curves : Use linear regression (R² ≥ 0.99) with spiked samples across expected concentration ranges (e.g., 1–100 ng/mL).

- Recovery tests : Compare extraction efficiency between protein precipitation and solid-phase extraction .

- Cross-validation : Validate results against orthogonal techniques like NMR spectroscopy or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s metabolic stability across different in vitro models?

- Methodology :

- Root-cause analysis : Compare hepatocyte vs. microsomal incubation conditions (e.g., NADPH concentration, incubation time) using ANOVA to identify significant variables .

- Isotope effects : Quantify deuterium-induced metabolic shifts via kinetic isotope effect (KIE) calculations, particularly for oxidative demethylation pathways .

- Model reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo contexts .

Q. What strategies optimize the synthetic protocol for this compound to improve isotopic purity?

- Methodology :

- Deuterium incorporation : Use deuterated reagents (e.g., D₂O, CD₃OD) in reductive amination steps, monitored via HRMS to confirm ≥98% isotopic enrichment .

- Process parameters : Employ design of experiments (DoE) to test temperature, pH, and catalyst ratios, with response surface methodology (RSM) identifying optimal conditions .

- Purification : Validate chromatographic separation (e.g., HPLC-PDA) to isolate non-deuterated impurities .

Q. How can long-term stability studies of this compound be designed to assess degradation under varied storage conditions?

- Methodology :

- Accelerated aging : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and analyze degradation products (e.g., des-cyano metabolites) monthly via UPLC-QTOF .

- Multivariate analysis : Use principal component analysis (PCA) to correlate degradation rates with environmental factors (temperature, light exposure) .

- Stability-indicating assays : Develop forced degradation protocols (acid/base hydrolysis, oxidation) to validate method specificity .

Methodological Frameworks for Rigor

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results, emphasizing dose-response relationships and temporal plausibility .

- Ethical Compliance : Adhere to OECD GLP guidelines for animal studies, ensuring sample sizes are justified via power analysis .

- Statistical Validation : Use Shapiro-Wilk tests for normality checks and non-parametric tests (e.g., Mann-Whitney U) for skewed data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.